Methyltetrazine-amino-PEG5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltetrazine-amino-PEG5-amine is a compound that combines the properties of methyltetrazine and polyethylene glycol (PEG) with an amino group. Methyltetrazine is known for its bioorthogonal reactivity, particularly in inverse electron demand Diels-Alder (iEDDA) reactions, making it a valuable tool in chemical biology and bioorthogonal chemistry . The PEG5 linker enhances the solubility and biocompatibility of the compound, making it suitable for various biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyltetrazine-amino-PEG5-amine typically involves the conjugation of methyltetrazine with a PEG5 linker that terminates in an amino group. One common method involves the use of N-hydroxysuccinimide (NHS) esters to facilitate the coupling reaction . The reaction conditions often include mild temperatures and neutral to slightly basic pH to ensure the stability of the reactive groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and high-throughput purification techniques. The use of PEGylation technology is common to enhance the solubility and stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyltetrazine-amino-PEG5-amine primarily undergoes bioorthogonal reactions, particularly the iEDDA reaction with trans-cyclooctene (TCO) derivatives . This reaction is highly specific and occurs rapidly under physiological conditions, making it ideal for in vivo applications .
Common Reagents and Conditions
Major Products
The major product of the iEDDA reaction between this compound and TCO derivatives is a stable covalent adduct, which can be used for various labeling and conjugation purposes .
Wissenschaftliche Forschungsanwendungen
Chemistry
Methyltetrazine-amino-PEG5-amine is used in click chemistry for the rapid and specific labeling of biomolecules. Its bioorthogonal reactivity allows for the conjugation of various probes and tags without interfering with biological processes .
Biology
In biological research, this compound is employed for live-cell imaging and protein profiling. Its ability to form stable covalent bonds with TCO-tagged molecules enables the visualization and tracking of specific proteins and other biomolecules in live cells .
Medicine
This compound is used in the development of targeted drug delivery systems and diagnostic agents. Its bioorthogonal reactivity allows for the precise delivery of therapeutic agents to specific cells or tissues .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and bioconjugates. Its PEGylation enhances the solubility and stability of various industrial products .
Wirkmechanismus
Methyltetrazine-amino-PEG5-amine exerts its effects through the iEDDA reaction with TCO derivatives. The methyltetrazine moiety acts as a diene, reacting with the dienophile (TCO) to form a stable covalent bond . This reaction is highly specific and occurs rapidly under physiological conditions, making it suitable for in vivo applications . The PEG5 linker enhances the solubility and biocompatibility of the compound, allowing it to be used in various biological and medical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltetrazine-PEG4-maleimide: Another PEGylated methyltetrazine compound used for bioconjugation.
Methyltetrazine-PEG5-alkyne: A similar compound with an alkyne functional group for click chemistry applications.
Methyltetrazine-amine hydrochloride: A simpler form of methyltetrazine with an amino group, used for various chemical transformations.
Uniqueness
Methyltetrazine-amino-PEG5-amine is unique due to its combination of methyltetrazine’s bioorthogonal reactivity and the solubility-enhancing properties of the PEG5 linker. This makes it highly suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C23H36N6O6 |
---|---|
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C23H36N6O6/c1-19-26-28-23(29-27-19)21-4-2-20(3-5-21)18-25-22(30)6-8-31-10-12-33-14-16-35-17-15-34-13-11-32-9-7-24/h2-5H,6-18,24H2,1H3,(H,25,30) |
InChI-Schlüssel |
BPYJKFRHEVXYSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.